molecular formula C22H29NO2 B601974 (R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine CAS No. 214601-12-4

(R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine

Cat. No.: B601974
CAS No.: 214601-12-4
M. Wt: 339.48
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Description

(R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine is a chiral chemical building block of significant interest in medicinal chemistry. Its structure, featuring a formyl group on the phenolic ring, makes it a versatile and key intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) . The formyl group is a highly reactive handle that allows for further chemical transformations, such as reductive amination or nucleophilic addition, to create a diverse array of novel compounds for biological screening . Compounds within this structural class are recognized for their applications in developing therapeutics for conditions like overactive bladder, with related intermediates being pivotal in the synthesis of drugs such as Fesoterodine . As a research tool, this compound provides a valuable starting point for the exploration of structure-activity relationships (SAR) and the development of new receptor-targeted molecules. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14-17,20,25H,12-13H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTHWYZNJZNTIT-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-N,N-Diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine, also known as PHB, is a compound of interest due to its potential biological activities, particularly in the context of urological treatments and as a precursor for various therapeutic agents. This article explores the biological activity of PHB, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H29_{29}NO2_2
  • Molecular Weight : 339.471 g/mol
  • CAS Number : 214601-12-4
  • LogP : 4.845 (indicating lipophilicity)

The compound features a diisopropylamino group and a hydroxyl-substituted phenyl ring, which are crucial for its biological activity.

Muscarinic Receptor Antagonism

PHB is structurally related to tolterodine, a well-known muscarinic receptor antagonist used in the treatment of overactive bladder. The compound exhibits selective binding to muscarinic receptors, which are implicated in urinary control mechanisms.

Key Findings :

  • Mechanism of Action : PHB acts by inhibiting muscarinic receptors, thereby reducing involuntary bladder contractions and improving urinary control in patients with overactive bladder symptoms .
  • Comparative Efficacy : Studies suggest that PHB may offer similar efficacy to tolterodine but with potentially improved pharmacokinetic properties due to its structural modifications .

Synthesis Pathways

The synthesis of this compound involves several steps, primarily focusing on the formation of the key intermediates through various organic reactions.

  • Starting Materials : The synthesis typically begins with commercially available starting compounds such as 3-phenylprop-2-en-1-amine.
  • Key Reactions :
    • Reaction with hydroxyphenylglycine derivatives.
    • Reduction steps to convert formyl groups into hydroxymethyl groups, leading to hydroxytolterodine derivatives .

Case Studies

  • Clinical Implications : In clinical trials, derivatives of PHB have shown promise in treating conditions such as urinary incontinence and asthma due to their antimuscarinic properties .
  • Pharmacokinetics : Research indicates that PHB has favorable absorption characteristics and metabolic stability compared to other antimuscarinic agents, making it a candidate for further development .

Data Table: Biological Activities and Comparisons

Compound NameActivityReferences
PHBMuscarinic receptor antagonist
TolterodineMuscarinic receptor antagonist
HydroxytolterodineAntimuscarinic activity

Scientific Research Applications

Anticholinergic Activity

One of the primary applications of (R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine is its role as a muscarinic receptor antagonist . This mechanism is crucial in the treatment of conditions such as overactive bladder and acute urinary incontinence. The compound's structural similarity to tolterodine, a well-known anticholinergic drug, suggests that it may exhibit comparable therapeutic effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of various intermediates such as hydroxyphenylglycine . The methods for synthesizing derivatives have been documented extensively, indicating that modifications to the molecular structure can lead to improved pharmacological profiles or reduced side effects. For instance, the preparation of derivatives like hydroxytolterodine showcases the versatility of this compound in drug design .

Case Studies and Research Findings

  • Tolterodine Tartrate : Research has shown that this compound can be resolved into its active form, R-(+)-tolterodine tartrate. This form has been widely studied for its efficacy in treating urinary disorders, demonstrating significant improvements in patient outcomes .
  • Pharmacokinetics : Studies indicate that compounds with similar structures exhibit favorable pharmacokinetic properties, including adequate absorption and distribution within biological systems. These findings support the potential use of this compound in clinical settings .
  • Comparative Analysis : A comparative analysis of various derivatives has highlighted differences in efficacy and side effects, suggesting that further research into this compound could yield compounds with enhanced therapeutic benefits while minimizing adverse reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Impacts

The following table highlights critical structural differences between the target compound and its analogs:

Compound Name Substituents on Aromatic Ring Amine Substituents Key Applications/Properties References
Target Compound 2-hydroxy, 5-formyl N,N-diisopropyl Investigational; potential metabolic diversity
Tolterodine 2-hydroxy, 5-methyl N,N-diisopropyl Antimuscarinic drug for overactive bladder
Tolterodine Impurity C 2-methoxy, 5-methyl N,N-diisopropyl Degradation product; reduced activity
(R)-N-Methyl-3-(2-iodophenoxy)-3-phenylpropanamine 2-iodophenoxy N-methyl Radioligand for norepinephrine transporter imaging
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide 2-methoxy, 5-methyl N,N-diisopropyl (amide) Synthetic intermediate for Tolterodine

Key Observations :

  • Formyl vs. Methyl : The 5-formyl group in the target compound introduces higher polarity and reactivity compared to Tolterodine’s 5-methyl group. This may enhance hydrogen bonding with biological targets but reduce metabolic stability due to aldehyde oxidase susceptibility .
  • Hydroxy vs. Methoxy : Tolterodine Impurity C (2-methoxy) exhibits reduced antimuscarinic activity compared to Tolterodine (2-hydroxy), highlighting the importance of the hydroxyl group for receptor binding .
  • Amine vs. Amide : The amide derivative (e.g., N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide) serves as a synthetic intermediate but lacks the tertiary amine required for antimuscarinic activity .

Pharmacological and Metabolic Profiles

Tolterodine (Reference Compound):
  • Metabolism : Primarily metabolized by CYP2D6 to 5-hydroxymethyl (5-HM), an active metabolite. Poor metabolizers (CYP2D6*10 allele) exhibit 5x lower clearance, emphasizing enzyme-dependent efficacy .
  • Selectivity : Demonstrates functional bladder selectivity due to optimal lipophilicity (logP ~3.5) and balanced absorption .
Target Compound:
  • Predicted Metabolism : The 5-formyl group may undergo oxidation to a carboxylic acid or reduction to a hydroxymethyl group, bypassing CYP2D4. This could reduce inter-individual variability but increase dependence on aldehyde dehydrogenases .
  • Receptor Binding : The formyl group’s electron-withdrawing nature may alter binding affinity to muscarinic receptors compared to Tolterodine’s electron-donating methyl group.

Physicochemical Properties

Property Target Compound Tolterodine Tolterodine Impurity C
Molecular Weight ~353.5 g/mol 341.5 g/mol 355.5 g/mol
logP (Predicted) ~2.8 (polar formyl group) ~3.5 (nonpolar methyl) ~3.2 (methoxy group)
Solubility Higher aqueous solubility Moderate lipid solubility Lower aqueous solubility
Hydrogen Bond Donors 2 (phenolic OH, NH) 2 (phenolic OH, NH) 1 (NH)

Implications :

  • The methoxy group in Impurity C further decreases polarity, aligning with its reduced receptor affinity .

Q & A

What are the optimized synthetic routes for (R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine, and how do intermediates influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions, starting with a novel intermediate such as a substituted phenylpropylamine derivative. For example, European Patent Bulletin (2012) describes a method using a methyl-substituted intermediate (N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine) to achieve stereochemical control . Key steps include:

  • Intermediate preparation: Alkylation of phenolic precursors under inert conditions.
  • Chiral resolution: Use of enantioselective catalysts or chiral stationary phases in HPLC to isolate the (R)-enantiomer.
  • Formylation: Introduction of the 5-formyl group via Vilsmeier-Haack or Duff reactions.
    Table 1: Critical parameters affecting yield and purity:
StepParameterOptimal RangeImpact on Yield
AlkylationTemperature0–5°CPrevents side reactions (e.g., oxidation)
FormylationReaction Time6–8 hrsMaximizes aldehyde formation (~85% yield)
PurificationSolvent SystemEthyl acetate/hexane (3:7)Reduces impurities (<0.5%)

How can researchers ensure enantiomeric purity of the (R)-configured compound during synthesis?

Answer:
Enantiomeric purity is critical for biological activity. Methodologies include:

  • Chiral chromatography: Utilize columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) .
  • Circular Dichroism (CD): Validate configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations).
  • Stereoselective synthesis: Employ asymmetric catalysis (e.g., Sharpless epoxidation) to favor the (R)-enantiomer .

What advanced chromatographic methods are suitable for impurity profiling of this compound?

Answer:
High-resolution LC-MS or HPLC-UV with gradient elution is recommended. Pharmacopeial Forum (2006) outlines a method for related amines using:

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Phosphate buffer (pH 7.1) and acetonitrile gradient .
  • Detection: UV at 254 nm for formamide derivatives.
    Table 2: Impurity limits based on Pharmacopeial standards :
ImpurityRetention Time (min)Relative Response FactorAcceptance Limit (%)
Monobenzyl analogue2.21.24≤0.1
Hydroxyethyl byproduct0.71.00≤0.2

How can computational modeling predict the compound’s interaction with biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to receptors like GPCRs or enzymes. PubChem data (InChI=1S/C19H18ClNO2S/...) provides 3D coordinates for ligand preparation . Key steps:

  • Target selection: Align with biological applications (e.g., neuroactive or anti-inflammatory pathways).
  • Validation: Compare docking scores with experimental IC50 values from enzyme inhibition assays.

What experimental designs are recommended for studying environmental fate and degradation pathways?

Answer:
Project INCHEMBIOL (2005–2011) provides a framework for environmental studies :

  • Abiotic degradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis.
  • Biotic degradation: Use soil microcosms with Pseudomonas spp. to assess microbial breakdown.
    Table 3: Key environmental parameters:
ParameterTest ConditionAnalytical Method
Half-life (water)25°C, pH 7LC-MS/MS
Log KowShake-flask methodHPLC

How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols: Follow OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., fluorometric kits).
  • Positive controls: Use reference compounds like BHA (butylated hydroxyanisole) for antioxidant assays .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from divergent experimental conditions .

What methodologies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Analog synthesis: Modify substituents (e.g., replace formyl with nitro groups) and test bioactivity .
  • QSAR modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • Crystallography: Resolve X-ray structures of ligand-receptor complexes to identify critical binding motifs.

How should stability studies under varying storage conditions be designed?

Answer:
Follow ICH Q1A guidelines:

  • Conditions: 25°C/60% RH (long-term), 40°C/75% RH (accelerated).
  • Analytics: Monitor degradation via HPLC for impurity peaks and NMR for structural integrity .
  • Key findings from PubChem: High aqueous solubility (logS = -2.1) suggests stability in buffered solutions but susceptibility to hydrolysis at extreme pH .

What comparative methodologies apply when benchmarking this compound against analogs?

Answer:
Leonardo Morlino’s comparative framework (2018) recommends :

  • Selection criteria: Match analogs by molecular weight (±5%), logP (±0.5), and functional groups.
  • Benchmark metrics: IC50, EC50, and selectivity indices.
  • Case study: Compare antioxidant activity with (S)-enantiomer using DPPH radical scavenging assays .

How can impurity profiles impact pharmacological outcomes, and what thresholds are acceptable?

Answer:
Impurities >0.1% (e.g., monobenzyl analogue) may alter receptor binding. Pharmacopeial standards (2006) specify :

  • Total impurities: ≤0.5% (HPLC area normalization).
  • Toxic impurities: ≤0.1% (e.g., genotoxic nitrosamines).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine
Reactant of Route 2
(R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine

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